REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([Cl:16])[C:8]=1[O:9][C:10]([F:15])([F:14])[CH:11]([F:13])[F:12])[NH2:5].C1(C)C=CC=CC=1.[C:24](Cl)(Cl)=[O:25].O1CCOCC1>ClC1C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[C:4]([N:5]=[C:24]=[O:25])[CH:6]=[C:7]([Cl:16])[C:8]=1[O:9][C:10]([F:14])([F:15])[CH:11]([F:13])[F:12]
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Name
|
|
Quantity
|
33.4 g
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Type
|
reactant
|
Smiles
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ClC=1C=C(N)C=C(C1OC(C(F)F)(F)F)Cl
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Name
|
|
Quantity
|
130 mL
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Type
|
solvent
|
Smiles
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ClC1=CC=CC=C1
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Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C(=O)(Cl)Cl
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
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O1CCOCC1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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ClC1=CC=CC=C1
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Type
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CUSTOM
|
Details
|
With stirring
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
this solution is added dropwise at 22° C. to a solution
|
Type
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STIRRING
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Details
|
The reaction mixture is stirred for 1 hour at room temperature, 1 hour at 50° C.
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
at 80° C
|
Type
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CONCENTRATION
|
Details
|
The reaction mixture is subsequently concentrated in a water-jet vacuum
|
Type
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DISTILLATION
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Details
|
distilled under high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=C(C1OC(C(F)F)(F)F)Cl)N=C=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |